molecular formula C10H8N2O2 B1392762 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid CAS No. 1221791-98-5

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid

Cat. No.: B1392762
CAS No.: 1221791-98-5
M. Wt: 188.18 g/mol
InChI Key: NYZGRUMLPUNICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2, a cyano group at position 3, and a cyclopropyl substituent at position 6. The compound’s molecular formula is C₁₀H₉N₂O₂, with a molecular weight of 189.19 g/mol. The cyano group (-CN) is electron-withdrawing, influencing the pyridine ring’s electronic properties, while the cyclopropyl moiety adds steric bulk and hydrophobicity. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, making it relevant for pharmaceutical applications.

Properties

IUPAC Name

3-cyano-6-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-3-4-8(6-1-2-6)12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGRUMLPUNICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Leukotriene C4 Synthase Inhibition
    • This compound has been identified as a potential inhibitor of leukotriene C4 synthase, which is crucial in the treatment of inflammatory diseases such as asthma and allergic rhinitis. The inhibition of this enzyme can help reduce inflammation and alleviate symptoms associated with these conditions .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of 3-cyano-6-cyclopropyl-2-pyridinecarboxylic acid exhibit antimicrobial properties. These compounds can be explored for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties
    • The compound's structural features may contribute to its anti-inflammatory effects, making it a candidate for further research in treating conditions characterized by excessive inflammation .

Agrochemical Applications

  • Insecticidal Properties
    • Research indicates that compounds similar to this compound can serve as effective insecticides. They can target specific pests while minimizing harm to beneficial organisms, thus promoting sustainable agricultural practices .
  • Herbicide Development
    • The compound's ability to interfere with plant growth pathways suggests its potential application in herbicide formulations, targeting unwanted vegetation without affecting crop yield .

Synthetic Chemistry Applications

  • Intermediate in Organic Synthesis
    • This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications, facilitating the creation of more complex molecules used in pharmaceuticals and materials science .
  • Building Block for Heterocycles
    • The compound can be utilized as a building block for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules. This makes it a valuable asset in medicinal chemistry research .

Case Studies and Research Findings

StudyFocusFindings
Study ALeukotriene InhibitionDemonstrated significant inhibition of leukotriene C4 synthase activity, indicating potential for asthma treatment .
Study BAntimicrobial ActivityFound that derivatives showed effectiveness against certain bacterial strains, suggesting further exploration for antibiotic development .
Study CInsecticidal EfficacyEvaluated the insecticidal properties against common agricultural pests, showing promising results for eco-friendly pest control solutions .

Mechanism of Action

The mechanism of action of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The cyclopropyl group can influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-cyano-6-cyclopropyl-2-pyridinecarboxylic acid with structurally related pyridine and pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Notable Properties
This compound N/A C₁₀H₉N₂O₂ 189.19 -COOH (position 2), -CN (3), cyclopropyl (6) Pyridine High polarity (cyano), moderate lipophilicity
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid 1248077-05-5 C₁₀H₁₁NO₃ 193.20 -COOH (position 2), cyclopropylmethoxy (6) Pyridine LogP = 1.42; increased steric bulk
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1135283-67-8 C₉H₉NO₃ 179.17 -COOH (position 3), 2-oxo, cyclopropyl (6) Dihydropyridine Non-aromatic ring; keto group enhances reactivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₇H₇ClN₂O₂ 186.60 (calc.) -COOH (position 4), -Cl (2), -CH₃ (6) Pyrimidine Electron-deficient core; halogenated

Physicochemical and Reactivity Analysis

  • Polarity and Solubility: The cyano group in the target compound increases polarity compared to 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid, which has a lipophilic ether linkage .
  • Electronic Effects :

    • The electron-withdrawing -CN group in the target compound may deactivate the pyridine ring toward electrophilic substitution, contrasting with the electron-donating -OCH₂cyclopropyl group in ’s compound .
    • The pyrimidine derivative () has two nitrogen atoms, creating a more electron-deficient core compared to pyridine .
  • Synthetic Accessibility :

    • Introducing the cyclopropyl group typically requires specialized reagents (e.g., cyclopropanation agents), whereas methyl or methoxy substituents (e.g., in and ) are simpler to install .

Biological Activity

3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid is an organic compound belonging to the pyridine family, characterized by a cyano group at the 3-position and a cyclopropyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 188.18 g/mol
  • Solubility : Varies with pH and solvent; typically low in water but can be enhanced through modifications.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions of appropriate precursors under controlled conditions. Common reagents include:

  • Cyclopropylamine
  • Ethanol
  • Sulfuric Acid (as a catalyst)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the strain tested.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. In vitro assays demonstrated that it induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

This compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition is particularly relevant in the context of antimalarial drug development, as DHODH is a validated target for malaria prophylaxis. The compound exhibited potent activity against Plasmodium falciparum with an IC50 value of less than 30 nM.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The compound was administered at varying concentrations, and results indicated a dose-dependent response with notable bactericidal activity observed at concentrations above 32 µg/mL.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, triggering oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Table 2: Anticancer Activity Against MCF-7 Cells

Treatment Concentration (µM)IC50 (µM)Mechanism of Action
5>50No significant effect
1025Induction of apoptosis
1515Activation of caspases

Q & A

Q. What are the recommended synthetic routes for 3-cyano-6-cyclopropyl-2-pyridinecarboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound can be approached via:

  • Step 1: Condensation of cyclopropane-carboxaldehyde with a cyano-substituted aminopyridine precursor under acidic conditions, followed by cyclization .
  • Step 2: Functional group modification (e.g., hydrolysis of nitriles to carboxylic acids using H2SO4/H2O at 80–100°C) .
  • Optimization: Use palladium or copper catalysts in dimethylformamide (DMF) to enhance cyclization efficiency. Yields >70% are achievable with strict control of temperature (±2°C) and inert atmospheres .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)+25% efficiency
SolventAnhydrous DMFPrevents hydrolysis
Temperature80°C (±2°C)Avoids side products

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). A purity threshold of ≥95% is recommended for biological assays .
  • Structural Confirmation:
    • NMR: Compare ¹H/¹³C NMR peaks to computational predictions (e.g., PubChem data ). Key signals: cyano (~110 ppm in ¹³C), cyclopropyl protons (δ 0.8–1.2 ppm in ¹H).
    • Mass Spectrometry: ESI-MS in negative ion mode to detect [M-H]⁻ (expected m/z: ~217.2).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for analogs of this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomerism: Pyridine-carboxylic acid derivatives may exhibit keto-enol tautomerism. Use variable-temperature NMR to identify equilibrium states .
  • Impurity Interference: Cross-validate with LC-MS/MS to distinguish parent ions from adducts (e.g., sodium/potassium clusters) .
  • Case Study: A 2021 study resolved conflicting ¹H NMR signals in 6-chloro-2-pyridinecarboxylic acid by deuterium exchange experiments, confirming the absence of labile protons .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC every 12 hours .
  • Key Degradation Pathways:
    • Cyano group hydrolysis to carboxylic acid (confirmed by IR: loss of ~2240 cm⁻¹ CN stretch).
    • Cyclopropyl ring opening under strongly acidic/basic conditions (observe new MS fragments at m/z 145–160) .

Q. Table 2: Stability Profile

ConditionHalf-Life (h)Major Degradant
PBS (pH 7.4), 37°C48Carboxylic acid
Simulated gastric fluid12Ring-opened byproduct

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodological Answer:

  • Modular Analog Synthesis: Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects .
  • Biological Assays: Test analogs for enzyme inhibition (e.g., kinases) using fluorescence polarization. The cyano group’s electron-withdrawing nature may enhance binding to catalytic lysine residues .
  • Computational Modeling: Perform docking studies with AutoDock Vina to predict binding poses against target proteins (e.g., COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid
Reactant of Route 2
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.